3-Amino-2,3-dihydrobenzoic acid hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of analogues and derivatives of aminobenzoic acids, including 3-Amino-2,3-dihydrobenzoic acid, typically involves several steps, including nitration, esterification, and reduction processes. For instance, the synthesis of chlorinated analogues of 3-amino-5-hydroxybenzoic acid, which shares a similar synthetic pathway, requires selective monochlorination and perchlorination followed by hydrolysis and regiospecific protodechlorination (Becker, 1984).
Molecular Structure Analysis
Studies on the molecular structure of 3-Amino-2,3-dihydrobenzoic acid hydrochloride and related compounds focus on the analysis of hydrogen-bonding patterns, molecular geometry, and intermolecular interactions. For example, research on the molecular and crystal structures of aminobenzoic acids has revealed extensive hydrogen-bonding networks and the importance of these interactions in determining the compounds' structural characteristics (Lu et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of 3-Amino-2,3-dihydrobenzoic acid hydrochloride involves its participation in various chemical reactions, including the formation of molecular adducts and derivatives through processes like aminocarbonylation and esterification. These reactions are influenced by the compound's functional groups and molecular structure (Trofimov et al., 2009).
Scientific Research Applications
Antibiotic Biosynthesis :
- Rickards and Rukachaisirikul (1987) found that 3-amino-5-hydroxybenzoic acid hydrochloride inhibits the production of the antibiotic porfiromycin in Streptomyces verticillatus. This suggests its importance in the immediate metabolic precursors and reduction stages in mitomycin biosynthesis (Rickards & Rukachaisirikul, 1987).
- Ghisalba and Nüesch (1981) identified 3-amino-5-hydroxybenzoic acid as a direct precursor for the biosynthesis of ansamycins in Nocardia mediterranei, highlighting its potential in developing new antibiotics (Ghisalba & Nüesch, 1981).
Organic Synthesis :
- Becker (1984) presented a method for preparing 3-amino-5-hydroxybenzoic acid analogues, which are crucial for understanding and synthesizing antibiotics, from methyl 3-amino-5-hydroxybenzoate (Becker, 1984).
- Gibson and Green (1965) studied the alkaline and acidic degradation of 3-amino-1,2,3-benzotriazin-4-one, leading to various compounds, showing its relevance in chemical transformations (Gibson & Green, 1965).
Pharmaceutical Development :
- Hill et al. (1985) found that Gabaculin, which contains 3-amino 2,3-dihydrobenzoic acid, effectively inhibits chlorophyll synthesis in Hordeum vulgare. This provides insights into its potential pharmaceutical applications (Hill, Pearson, Smith, & Rogers, 1985).
properties
IUPAC Name |
5-aminocyclohexa-1,3-diene-1-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h1-3,6H,4,8H2,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZFLUDUSNCZKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC=C1C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10974965 | |
Record name | (+-)-Gabaculine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10974965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2,3-dihydrobenzoic acid hydrochloride | |
CAS RN |
59556-17-1 | |
Record name | 1,3-Cyclohexadiene-1-carboxylic acid, 5-amino-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59556-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (+-)-Gabaculine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059556171 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+-)-Gabaculine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10974965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-5-aminocyclohexa-1,3-diene-1-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.166 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Gabaculine, hydrochloride, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3VM79824Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.